molecular formula C18H18N2O3S B2423484 N-(4-acetylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034428-77-6

N-(4-acetylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No. B2423484
CAS RN: 2034428-77-6
M. Wt: 342.41
InChI Key: MWHIRGOTINUANG-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound is a member of the isonicotinamide family and has shown promising results in the treatment of various diseases.

Scientific Research Applications

Directed Assembly in Supramolecular Chemistry

N-(4-acetylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide derivatives have been investigated for their role in the directed assembly of dinuclear and mononuclear copper(II)-carboxylates into infinite 1-D motifs. This exploration into supramolecular chemistry highlights the compound's utility in forming inorganic–organic hybrid materials that display consistent supramolecular motifs despite the presence of structurally disruptive molecules such as water, methanol, and acetic acid. Such studies underscore the compound's versatility in enabling the creation of structured materials with potential applications in catalysis, materials science, and nanotechnology (Aakeröy et al., 2003).

Corrosion Inhibition

Research has demonstrated the effectiveness of isonicotinamide derivatives as corrosion inhibitors on mild steel in acidic mediums. These compounds, through electrochemical polarization, electrochemical impedance spectroscopy (EIS), and surface morphology characterization techniques such as SEM, EDX, and AFM, have shown significant inhibition efficiency. Their action helps protect metallic surfaces from corrosive environments, indicating potential applications in materials engineering and preservation of infrastructure (Yadav et al., 2015).

Antimicrobial and Antitubercular Activity

Isonicotinamide derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds exhibit significant activity against bacterial, fungal, and mycobacterium strains, indicating their potential as therapeutic agents in treating infectious diseases. Their structures and activities were established through various analytical methods, underscoring the compound's role in pharmaceutical research and development of new antimicrobial agents (Patel et al., 2017).

Metabolic and Toxicological Aspects

Studies on related compounds, such as isoniazid, have explored metabolic and toxicological aspects, shedding light on the metabolism of isonicotinamide derivatives and their potential toxic intermediates. This research contributes to a better understanding of the pharmacodynamic profiles of these compounds and their safe application in medical treatments (Preziosi, 2007).

Material Science and Electrochemistry

The electrochemical synthesis and characterization of polymers incorporating isonicotinamide derivatives have revealed their potential in creating materials with desirable electrochromic and redox properties. These findings open avenues for the development of advanced materials for electronic and optoelectronic applications (Gadgil et al., 2013).

properties

IUPAC Name

N-(4-acetylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12(21)13-2-4-15(5-3-13)20-18(22)14-6-8-19-17(10-14)23-16-7-9-24-11-16/h2-6,8,10,16H,7,9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHIRGOTINUANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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